molecular formula C29H28N2O2 B11497710 N-[4-(2-Adamantyl)phenyl]-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide

N-[4-(2-Adamantyl)phenyl]-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide

Cat. No.: B11497710
M. Wt: 436.5 g/mol
InChI Key: IVJJGZOLFKHUCU-UHFFFAOYSA-N
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Description

N-[4-(2-Adamantyl)phenyl]-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an adamantyl group, a phenyl ring, and an indole moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Adamantyl)phenyl]-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl-substituted phenyl ring, followed by the introduction of the indole moiety. Common reagents used in these reactions include adamantane, phenylboronic acid, and indole derivatives. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Adamantyl)phenyl]-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or indole rings.

Scientific Research Applications

N-[4-(2-Adamantyl)phenyl]-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(2-Adamantyl)phenyl]-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The indole moiety can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide
  • N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide
  • N-(4-Iodophenyl)-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide

Uniqueness

N-[4-(2-Adamantyl)phenyl]-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide stands out due to the presence of the adamantyl group, which imparts unique physicochemical properties. This structural feature enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C29H28N2O2

Molecular Weight

436.5 g/mol

IUPAC Name

N-[4-(2-adamantyl)phenyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C29H28N2O2/c32-26(16-31-25-6-2-4-19-3-1-5-24(28(19)25)29(31)33)30-23-9-7-20(8-10-23)27-21-12-17-11-18(14-21)15-22(27)13-17/h1-10,17-18,21-22,27H,11-16H2,(H,30,32)

InChI Key

IVJJGZOLFKHUCU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4=CC=C(C=C4)NC(=O)CN5C6=CC=CC7=C6C(=CC=C7)C5=O

Origin of Product

United States

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